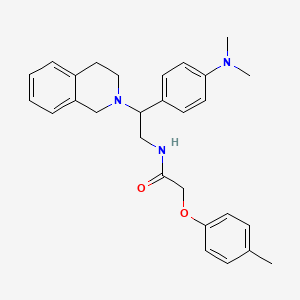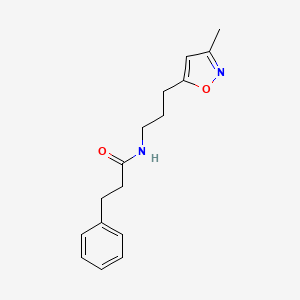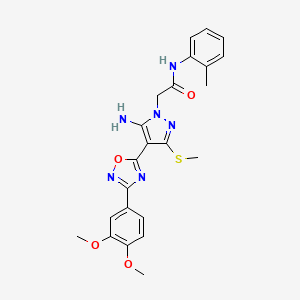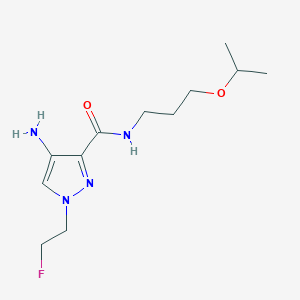![molecular formula C10H13N3O3 B2420568 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione CAS No. 2094125-90-1](/img/structure/B2420568.png)
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione, also known as FK506, is a macrolide immunosuppressant drug that is widely used in the field of organ transplantation. FK506 was first isolated from the soil bacterium Streptomyces tsukubaensis in 1987 and has since been used as a potent immunosuppressive agent due to its ability to inhibit the activity of T cells.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione involves the binding of this compound to the FKBP, which then inhibits the activity of calcineurin. Calcineurin is a phosphatase that is essential for the activation of T cells. When T cells are activated, they produce cytokines, which stimulate the proliferation of other T cells and activate B cells. This activation of T and B cells is responsible for the rejection of transplanted organs. By inhibiting the activity of calcineurin, this compound prevents the activation of T cells and thus prevents the rejection of transplanted organs.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the production of interleukin-2 (IL-2), a cytokine that is essential for the activation of T cells. It also inhibits the production of other cytokines, such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha). These cytokines are involved in the inflammatory response and are responsible for the rejection of transplanted organs. This compound also inhibits the activation of B cells, which are responsible for the production of antibodies that can cause rejection of transplanted organs.
Advantages and Limitations for Lab Experiments
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has several advantages for lab experiments. It is a potent immunosuppressive agent that can be used to prevent the rejection of transplanted organs in animal models. It has also been used to study the role of T cells in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. However, this compound has several limitations for lab experiments. It is a toxic drug that can cause side effects, such as nephrotoxicity and neurotoxicity, in animal models. It is also a complex molecule that is difficult to synthesize, which makes it expensive and time-consuming to produce.
Future Directions
There are several future directions for the study of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione. One direction is the development of new immunosuppressive agents that are less toxic and more effective than this compound. Another direction is the study of the role of T cells in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to be effective in the treatment of these diseases, but its toxic side effects limit its use. Finally, the study of the molecular mechanism of action of this compound could lead to the development of new drugs that target calcineurin and other signaling pathways involved in the activation of T cells.
Synthesis Methods
The synthesis of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione is a complex process that involves several steps. The starting material for the synthesis is the macrolide lactone, which is obtained from Streptomyces tsukubaensis. The lactone is then reacted with propionic anhydride to form the propionate ester. The resulting ester is then reacted with 7-aminomethyl-7-methoxy-3-methyl-1-octanol to form the octahydroimidazolidino ring. The final step in the synthesis involves the reaction of the octahydroimidazolidino ring with 2-propenoyl chloride to form the final product, this compound.
Scientific Research Applications
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has been extensively studied for its immunosuppressive properties and has been used in the field of organ transplantation to prevent rejection of transplanted organs. This compound works by binding to the this compound-binding protein (FKBP), which then inhibits the activity of calcineurin, a phosphatase that is essential for the activation of T cells. This inhibition of calcineurin prevents the activation of T cells and thus prevents the rejection of transplanted organs.
properties
IUPAC Name |
2-methyl-7-prop-2-enoyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-8(14)12-4-5-13-7(6-12)9(15)11(2)10(13)16/h3,7H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJGTWAOZRIGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CCN2C1=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)




![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)


![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)